2-Ethyl-4-methylpentanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
79509-80-1 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethyl-4-methylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-8(6-9)5-7(2)3/h7-8H,4-5H2,1-3H3 |
InChI Key |
VARJVIPTAAIJST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C#N |
Origin of Product |
United States |
Hydrolysis to Carboxylic Acids:the Most Common Reaction of Nitriles is Hydrolysis to Form Carboxylic Acids. This Can Be Achieved Under Either Acidic or Basic Conditions, Typically Requiring Heat.savemyexams.comthe Reaction Proceeds Through an Amide Intermediate.
Reaction: R-C≡N + 2 H₂O → R-COOH + NH₃
Application: Hydrolysis of 2-Ethyl-4-methylpentanenitrile would yield 2-ethyl-4-methylpentanoic acid.
Reduction to Primary Amines:nitriles Can Be Reduced to Primary Amines Using Strong Reducing Agents. Lithium Aluminum Hydride Lialh₄ is a Common Reagent for This Transformation. Catalytic Hydrogenation Can Also Be Employed.libretexts.org
Reaction: R-C≡N + 2 H₂ → R-CH₂NH₂
Application: The reduction of 2-Ethyl-4-methylpentanenitrile would produce (2-ethyl-4-methylpentyl)amine.
Conversion to Ketones Via Organometallic Reagents:nitriles React with Grignard Reagents or Organolithium Reagents to Form Ketones After an Aqueous Workup.libretexts.orgmasterorganicchemistry.comthe Reaction Involves the Nucleophilic Addition of the Organometallic Reagent to the Electrophilic Carbon of the Nitrile, Forming an Imine Anion Intermediate, Which is then Hydrolyzed.
Reaction: R-C≡N + R'-MgX → (hydrolysis) → R-C(=O)-R'
Application: Reacting 2-Ethyl-4-methylpentanenitrile with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 3-ethyl-5-methyl-2-hexanone.
These derivatization strategies demonstrate the synthetic potential of this compound as a building block for more complex molecules.
Table 2: Summary of Derivatization Strategies for this compound
| Reaction | Reagents | Product Functional Group | Product Name |
| Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid | 2-ethyl-4-methylpentanoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (2-ethyl-4-methylpentyl)amine |
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | Ketone | 3-ethyl-5-methyl-2-hexanone |
Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 4 Methylpentanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-ethyl-4-methylpentanenitrile provides crucial information about the number and types of hydrogen atoms present in the molecule. The signals in the spectrum correspond to the different proton environments, and their splitting patterns reveal adjacent proton relationships.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Multiplet | 1H | CH-CN (H-2) |
| ~1.7 | Multiplet | 1H | CH-(CH₃)₂ (H-4) |
| ~1.6 | Multiplet | 2H | CH₂-CH₃ (H-a) |
| ~1.5 | Multiplet | 2H | CH₂-CH (H-3) |
| ~1.0 | Triplet | 3H | CH₂-CH ₃ |
| ~0.9 | Doublet | 6H | CH-(CH ₃)₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment and hybridization.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~120 | Quaternary | C≡N (C-1) |
| ~34 | Methine | C H-CN (C-2) |
| ~32 | Methylene (B1212753) | C H₂-CH (C-3) |
| ~27 | Methine | C H-(CH₃)₂ (C-4) |
| ~22 | Methyl | CH-(C H₃)₂ |
| ~14 | Methylene | C H₂-CH₃ |
| ~11 | Methyl | CH₂-C H₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. For comparison, the structurally related compound 4-methylpentanenitrile exhibits signals at approximately 120.0, 34.0, 27.3, 21.9 (2C), and 15.2 ppm. rsc.org
Advanced NMR Techniques (e.g., Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC))
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. For this compound, HSQC would show correlations between the proton signals and their corresponding carbon signals as listed in the tables above, confirming which protons are attached to which carbons. The development of advanced NMR techniques, including HSQC and HMBC, has been crucial for the chemical characterization of complex mixtures and novel compounds. aston.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, in this compound, HMBC would show correlations from the methyl protons of the ethyl group to the C-2 carbon and the methylene carbon of the ethyl group. Similarly, correlations would be observed between the protons on C-3 and the carbons C-1, C-2, C-4, and the isopropyl methyl carbons. These correlations are vital for piecing together the complete molecular structure. The use of multinuclear NMR and statistical spectroscopy is a powerful approach for the identification of chemical structures. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation methods, it allows for the analysis of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.
For this compound, GC-MS analysis would first determine its retention time, which is characteristic of the compound under specific chromatographic conditions. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (125.21 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as an ethyl group, a propyl group, or cleavage adjacent to the nitrile functional group, providing further evidence for the proposed structure. GC-MS is a standard method for the analysis of complex samples due to its ability to provide unambiguous identification through spectral library matching and retention times. nih.gov The ionization is typically performed by electron impact (EI) at 70 eV. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is well-suited for volatile compounds, LC-MS is a versatile technique for a broader range of molecules, including those that are less volatile or thermally labile. mdpi.com In LC-MS, the compound is separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used.
For this compound, LC-MS analysis would be particularly useful if it were part of a complex matrix or if derivatization were required. mdpi.com The resulting mass spectrum would typically show a protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the compound. researchgate.net The combination of liquid chromatography with mass spectrometry is a major analytical technique for the qualitative and quantitative analysis of organic compounds. mdpi.com
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. pittcon.org In the case of this compound, the molecular ion ([M]+•) or a protonated molecule ([M+H]+), depending on the ionization method, would be selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation of aliphatic compounds like this compound is typically dominated by cleavage of the carbon-carbon bonds, particularly alpha-cleavage (cleavage of the bond adjacent to the functional group). libretexts.org For this molecule, fragmentation is expected to occur at the bonds adjacent to the carbon atom bearing the nitrile group. The loss of neutral fragments corresponding to stable alkyl radicals is a common pathway.
Key expected fragmentation pathways include:
Loss of an ethyl radical (-•CH2CH3): Cleavage of the bond between the chiral center and the ethyl group.
Loss of an isobutyl radical (-•CH2CH(CH3)2): Cleavage of the bond between the chiral center and the isobutyl group.
McLafferty Rearrangement: While less common for nitriles compared to ketones, a rearrangement involving the transfer of a gamma-hydrogen to the nitrile nitrogen could potentially occur, leading to the elimination of a neutral alkene.
The resulting product ion spectrum provides a fragmentation fingerprint that is unique to the molecule's structure, allowing for its unambiguous identification and differentiation from isomers. pittcon.org
Table 1: Predicted Tandem Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 126.13 ([M+H]+) | 97.09 | 29 (C2H5) | Loss of ethyl radical |
| 126.13 ([M+H]+) | 69.07 | 57 (C4H9) | Loss of isobutyl radical |
| 125.12 ([M]+•) | 96.08 | 29 (C2H5•) | α-cleavage, loss of ethyl radical |
Note: The m/z values are theoretical and based on the proposed fragmentation of the most abundant isotopes.
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound. mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or more decimal places.
For this compound, HRMS provides an experimentally measured exact mass that can be compared to the theoretical exact mass calculated from its molecular formula, C8H15N. The theoretical monoisotopic mass of this compound is 125.120449483 Da. nih.govepa.gov An HRMS measurement yielding a mass very close to this value would confirm the elemental formula and rule out other possible formulas that might have the same nominal mass (125 Da). This high level of precision is crucial for confirming the identity of new compounds or for identifying unknowns in complex mixtures. pittcon.org
Table 2: HRMS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H15N | nih.govepa.gov |
| Theoretical Exact Mass | 125.120449483 Da | nih.govepa.gov |
| Theoretical Monoisotopic Mass | 125.120449483 Da | nih.govepa.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com The IR spectrum of this compound is characterized by specific absorption bands that correspond to its nitrile and alkyl functionalities.
The most prominent and diagnostic feature in the IR spectrum of an aliphatic nitrile is the carbon-nitrogen triple bond (C≡N) stretching vibration. spectroscopyonline.com This absorption appears as a sharp and intense peak in the region of 2260–2240 cm⁻¹. spectroscopyonline.com Its position and sharpness make it easily identifiable. squarespace.com
Other significant absorptions include those from the aliphatic C-H bonds. The stretching vibrations of the methyl (CH3) and methylene (CH2) groups are observed in the 2960–2850 cm⁻¹ region. Bending vibrations for these groups appear in the 1470–1365 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2260–2240 | C≡N Stretch | Nitrile | Sharp, Strong to Medium |
| 2965–2950 | C-H Asymmetric Stretch | Methyl (CH3) | Strong |
| 2875–2865 | C-H Symmetric Stretch | Methyl (CH3) | Medium |
| 2935–2925 | C-H Asymmetric Stretch | Methylene (CH2) | Strong |
| 2860–2850 | C-H Symmetric Stretch | Methylene (CH2) | Medium |
| ~1465 | C-H Bend (Scissoring) | Methylene (CH2) | Medium |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings.
This compound is a saturated aliphatic nitrile. It lacks significant chromophores that absorb in the standard UV-Vis range (200–800 nm). The nitrile group itself has a weak n→π* transition, but this typically occurs at very short wavelengths (< 200 nm), outside the range of conventional spectrophotometers. The molecule's other components are simple alkyl groups, which only undergo σ→σ* transitions that require even higher energy (i.e., shorter wavelengths). Consequently, a UV-Vis spectrum of this compound dissolved in a standard non-absorbing solvent like hexane (B92381) or ethanol (B145695) would likely show no significant absorbance peaks above 200 nm.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice between gas and liquid chromatography depends largely on the volatility and thermal stability of the analyte.
Gas chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound. mdpi.com In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase) and interacts with the stationary phase coated on the column wall.
The retention time of this compound in a GC system depends on several factors, including its boiling point, the column temperature program, the carrier gas flow rate, and the polarity of the stationary phase.
Stationary Phase: On a non-polar stationary phase (e.g., polydimethylsiloxane), elution order is primarily determined by boiling point. For separating isomers, a more polar stationary phase (e.g., containing polyethylene (B3416737) glycol or cyanopropyl groups) might offer better selectivity based on differences in dipole moment.
Detection: When coupled with a mass spectrometer (GC-MS), GC provides both separation and structural identification. nih.gov The mass spectrum obtained can be used to confirm the identity of the compound.
While GC is often preferred for volatile nitriles, liquid chromatography, particularly high-performance liquid chromatography (HPLC), can also be employed for separation. rsc.org LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
For a moderately polar compound like this compound, reversed-phase HPLC is the most common mode.
Stationary Phase: A non-polar stationary phase, such as C18 or C8 silica (B1680970), would be used.
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. chromatographyonline.com The retention of the analyte is adjusted by changing the ratio of the organic solvent to water.
Detection: A significant challenge for analyzing this compound by LC is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. chromatographyonline.com Therefore, alternative detectors are necessary. A mass spectrometer (LC-MS) provides both sensitive detection and mass information. Other options include an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). The separation of isomers can be particularly challenging and may require specialized columns or mobile phase additives to achieve resolution. chromforum.orgnih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed for the qualitative monitoring of organic reactions and for the preliminary assessment of compound purity. In the context of synthesizing and isolating this compound, TLC serves as a rapid and efficient tool.
Research and synthetic procedures demonstrate that reactions producing aliphatic nitriles, including this compound, are commonly monitored using TLC. researchgate.net The stationary phase typically consists of Merck glass plates precoated with a 0.25 mm layer of silica gel. researchgate.net This allows for the effective separation of reactants, products, and byproducts based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase.
For purification purposes, conditions established by TLC are often scaled up to flash column chromatography. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. A patent describing the purification of a related reaction mixture indicates the utility of a cyclohexane/ethyl acetate (B1210297) (CyH/EtOAc) solvent system. The product was identified as a distinct band with a specific retention factor (Rf) value, which quantifies the distance traveled by the compound relative to the solvent front. acs.org Visualization of the separated spots on the TLC plate is typically achieved using methods such as exposure to ultraviolet (UV) light, where compounds may appear as dark spots on a fluorescent background, or staining with an agent like potassium permanganate. rsc.orgumass.edu
Table 1: TLC Parameters for Analysis of this compound and Related Syntheses
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Stationary Phase | The solid adsorbent material coated on the plate. | Merck Silica Gel 60 F254 (0.25 mm thickness) | researchgate.netrsc.org |
| Mobile Phase | The solvent system that moves up the plate. | Cyclohexane/Ethyl Acetate (CyH/EtOAc) in a 9:1 to 1:1 gradient. An 8:2 ratio was specifically noted. | acs.org |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | An Rf value of 0.45 was recorded for the product in an 8:2 CyH/EtOAc system. | acs.org |
| Visualization | Method used to see the separated, often colorless, spots. | UV light (254 nm), Potassium Permanganate (KMnO4) stain. | acs.orgrsc.org |
High Speed Counter Current Chromatography (HSCCC) for Purification
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated preparative liquid-liquid chromatography technique that enables the purification and isolation of compounds from complex mixtures without the use of a solid stationary phase. mdpi.com This method relies on the partitioning of a solute between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through it as the mobile phase. uc.edu The absence of a solid support prevents the irreversible adsorption and potential degradation of the sample, often leading to high recovery rates and purity of the target compound. thieme-connect.com
While specific studies detailing the HSCCC purification of this compound are not prominently available, the technique has been successfully applied to the isolation of other nitrile-containing compounds and various natural products. mdpi.comresearchgate.net These applications demonstrate the capability and versatility of HSCCC for purifying structurally similar molecules. For instance, HSCCC has been used to purify fatty acids with nitrile groups and various bioactive compounds from plant extracts. thieme-connect.comresearchgate.net
The selection of a suitable two-phase solvent system is paramount for a successful HSCCC separation. The choice is guided by the partition coefficient (K) of the target compound. Commonly used solvent systems are composed of mixtures like n-hexane, ethyl acetate, methanol, and water. mdpi.comresearchgate.net By optimizing the solvent system composition, revolution speed, and flow rate, high-purity fractions can be obtained in a single run. rsc.org Given its success in separating compounds with similar functionalities, HSCCC represents a powerful and viable method for the large-scale purification of this compound.
Table 2: Example HSCCC Applications for Purification of Nitriles and Other Natural Products
| Target Compound(s) | Two-Phase Solvent System (v/v/v/v) | Purity Achieved | Recovery Rate | Source |
|---|---|---|---|---|
| Sulforaphane | n-hexane/ethyl acetate/methanol/water (1:5:1:5) | >97% | 98.5% | mdpi.com |
| Sulforaphene | n-hexane/ethyl acetate/methanol/water (35:100:35:100) | 96.9% | 95.2% | mdpi.com |
| Borrelidins J and K (Fatty acids with nitrile group) | n-hexane/ethyl acetate/methanol/water (1:2:1:2) | Not specified | Not specified | researchgate.net |
| Isoflavones | n-hexane/ethyl acetate/n-butanol/methanol/acetic acid/water (1:2:1:1:5:1) | >90% | Not specified | thieme-connect.com |
Computational Chemistry and Theoretical Studies of 2 Ethyl 4 Methylpentanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation (or approximations of it) for a given molecule. These calculations yield detailed information about electron distribution, molecular energies, and geometric parameters.
Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules, including aliphatic nitriles. DFT applications for 2-Ethyl-4-methylpentanenitrile would focus on determining its fundamental electronic and structural properties.
DFT calculations can predict the molecule's three-dimensional geometry, bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR or Raman spectroscopy) for validation. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or aug-cc-pVTZ, are commonly employed for such tasks, as they have been shown to provide reliable results for a range of organic compounds.
Key applications include:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Vibrational Analysis: Calculating infrared and Raman spectra to identify characteristic functional group frequencies.
Thermochemical Analysis: Predicting properties like enthalpy of formation, entropy, and heat capacity.
Electronic Property Calculation: Determining dipole moment, polarizability, and electrostatic potential maps to understand intermolecular interactions.
The following table outlines a typical set of parameters for a DFT study on this compound.
| Parameter | Typical Method/Basis Set | Information Gained |
| Geometry Optimization | DFT: B3LYP/6-31G(d) | 3D structure, bond lengths, bond angles. |
| Frequency Calculation | DFT: B3LYP/6-31G(d) | Vibrational modes (for IR/Raman spectra), zero-point energy, thermal corrections. |
| Single Point Energy | DFT: M06-2X/6-311+G(d,p) | More accurate electronic energy, calculation of electronic properties. |
| Solvation Effects | PCM or SMD (Solvation Models) | Properties and energies in a specific solvent, mimicking experimental conditions. |
This table is illustrative of common computational approaches and does not represent a specific published study on this molecule.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
For a more nuanced view of site-specific reactivity, Fukui indices are employed. These descriptors are derived from DFT and quantify how the electron density at a specific atom changes upon the addition or removal of an electron. They are powerful tools for predicting the most likely sites for electrophilic, nucleophilic, and radical attack.
There are three main Fukui indices:
f+ : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.
f- : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.
f0 : Predicts the site for radical attack.
For this compound, a Fukui analysis would be expected to highlight the nitrile carbon as a primary site for nucleophilic attack (high f+) and the nitrogen atom's lone pair as a site for electrophilic attack (high f-).
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics (MD) simulations are used to study its physical motion and conformational behavior over time. MD simulations treat atoms as classical particles interacting through a defined set of potential energy functions, known as a force field (e.g., AMBER, CHARMM, OPLS).
For this compound, MD simulations could be used to:
Analyze Conformational Freedom: Explore the different spatial arrangements of the alkyl chain due to the rotation around its single bonds.
Simulate Bulk Properties: Predict properties like density, viscosity, and diffusion coefficients in the liquid state.
Study Solvation: Investigate how the molecule orients itself and interacts with various solvents.
These simulations are particularly valuable for understanding how the molecule behaves in a condensed phase, providing a bridge between its isolated quantum mechanical description and its macroscopic properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built by calculating a set of numerical values, known as molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to find a predictive equation.
The success of any QSPR model depends on the selection of appropriate molecular descriptors. These can be calculated from the molecular structure using various computational methods.
Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment).
Molecular Topology Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices, counts of atom types or bonds).
Molecular Geometry Descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area, moments of inertia).
For this compound, a variety of descriptors can be computed to serve as input for QSPR models. Public databases provide access to some pre-calculated values.
| Descriptor Type | Descriptor Name | Computed Value for this compound | Source |
| Constitutional | Molecular Formula | C₈H₁₅N | PubChem |
| Molecular Weight | 125.21 g/mol | PubChem | |
| Topological | Topological Polar Surface Area | 23.8 Ų | PubChem |
| Rotatable Bond Count | 4 | PubChem | |
| Physicochemical | XLogP3 (Octanol-Water Partition) | 2.5 | PubChem |
| Geometrical/Quantum-Chemical | Complexity | 107 | PubChem |
This table contains data computed by and sourced from the PubChem database.
Computational chemistry allows for the detailed modeling of chemical reactions, providing insights into mechanisms and kinetics. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, computational modeling could be used to investigate several key reaction pathways:
Nitrile Hydrolysis: Modeling the step-by-step mechanism of hydrolysis to the corresponding amide and carboxylic acid under acidic or basic conditions.
Reduction: Investigating the pathway for the reduction of the nitrile group to a primary amine.
C-H Functionalization: Studying the relative reactivity of the different C-H bonds in the alkyl chain towards radical or oxidative functionalization.
DFT calculations are the
Industrial and Applied Chemistry of 2 Ethyl 4 Methylpentanenitrile
Role as Chemical Intermediate in Organic Synthesis (e.g., for agrochemicals or other industrial products)
Aliphatic nitriles are widely recognized as crucial intermediates in the synthesis of a variety of industrial and fine chemicals, including pharmaceuticals and agrochemicals. mdpi.comrsc.orglidsen.comresearchgate.net The nitrile group is a versatile functional group that can be readily converted into other functionalities such as amines, amides, and carboxylic acids. rsc.org
While specific large-scale agrochemical or pharmaceutical products derived directly from 2-Ethyl-4-methylpentanenitrile are not prominently documented in publicly available literature, the general reactivity of aliphatic nitriles provides a strong basis for its utility. The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. For instance, a patent describes the preparation of 2-ethyl-2-methyl valeric acid from 2-ethyl-2-methylpentanenitrile, highlighting its role as a direct precursor to a carboxylic acid. google.com Aliphatic carboxylic acids, in turn, are precursors for various industrial applications. google.com
The synthesis of nitriles from readily available aldehydes is a common industrial practice, often employing chemo-enzymatic cascade reactions to create these valuable intermediates. rsc.orglidsen.com Given that branched aliphatic aldehydes are accessible, the synthesis of this compound as an intermediate for further functionalization is a plausible industrial route.
Table of Potential Transformations and Products
| Starting Material | Transformation | Product Class | Potential Application |
| This compound | Hydrolysis | Carboxylic Acids | Precursors for polymers, esters, and salts |
| This compound | Reduction | Primary Amines | Building blocks for surfactants, corrosion inhibitors, and active pharmaceutical ingredients |
| This compound | Hydration | Amides | Solvents, plasticizers, and intermediates for further synthesis |
Catalytic Applications (e.g., in polymerization or curing reactions, drawing parallels from related compounds)
The nitrile functional group can participate in various catalytic processes, both as a substrate and as a component of a catalytic system.
The hydration of aliphatic nitriles to amides is a significant industrial reaction, and various catalytic systems have been developed to facilitate this transformation under milder conditions than traditional acid or base-catalyzed hydrolysis. csic.esacs.org For example, osmium polyhydride complexes have been shown to competently catalyze the hydration of a wide range of aliphatic nitriles, including branched substrates. acs.org This suggests that this compound could be a suitable substrate for such catalytic hydration to produce the corresponding amide, 2-ethyl-4-methylpentanamide.
Furthermore, the reduction of nitriles to primary amines is another critical catalytic process. thieme-connect.de Homogeneous ruthenium catalysts have demonstrated success in the hydrogenation of various aliphatic nitriles, including linear, branched, and cyclic structures, to their corresponding primary amines with high yields and selectivity. thieme-connect.de The resulting branched primary amine from this compound would be a valuable building block in organic synthesis.
In the realm of polymerization, while the direct polymerization of this compound is not widely reported, the polymerization of other nitriles is known. For instance, some nitrile-containing monomers can undergo polymerization. The reactivity of the nitrile group in such reactions suggests that, under specific catalytic conditions, this compound could potentially act as a monomer or a co-monomer in the synthesis of specialty polymers.
Materials Science Applications (e.g., as cross-linker or curing agent in resin systems, based on analogous compounds)
In materials science, compounds with reactive functional groups are often employed as cross-linking or curing agents to impart desired properties to polymer resins, such as improved strength, thermal stability, and chemical resistance. alfachemic.com The nitrile group, while not as common as epoxy or hydroxyl groups in this context, can participate in cross-linking reactions under certain conditions.
For example, in the context of epoxy resins, which are widely used in adhesives, coatings, and composites, various curing agents are used to form a three-dimensional network. mdpi.com While amines and anhydrides are the most common curing agents, the search for new agents to achieve specific properties is ongoing. The molecular topology of the curing agent, including branching, can significantly affect the properties of the cured resin. cnrs.fr Branched aliphatic amines, for instance, have been shown to be effective curing agents for epoxy resins, leading to high glass-transition temperatures and excellent thermal stability. cnrs.fr Given that this compound can be catalytically reduced to its corresponding primary amine, this derivative could serve as a novel branched aliphatic amine curing agent.
Environmental Occurrence and Fate of 2 Ethyl 4 Methylpentanenitrile
Natural Occurrence in Biological Systems (Non-Human Specific)
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature and are produced by a wide variety of natural sources, including plants. Within the plant kingdom, the Brassicaceae family, which includes vegetables like cabbage, kale, and wild rocket, is known for producing a range of volatile compounds, including nitriles.
Research into the volatile profiles of various Brassicaceae species has led to the identification of related nitrile compounds. For instance, a study on the comprehensive volatilome signature of several Brassicaceae species identified 4-methylpentanenitrile as one of the key volatile compounds. mdpi.com This compound was found to be particularly abundant in cabbage. mdpi.com Another investigation focusing on the phytochemical constituents of Matthiola fruticulosa, a species within the Brassicaceae family endemic to Sicily, also identified 4-methylpentanenitrile among the primary nitrile volatiles. mdpi.comnih.gov While these studies pinpoint the presence of a closely related isomer, specific detection of 2-Ethyl-4-methylpentanenitrile in these particular species was not reported. The formation of these nitriles in Brassicaceae is often linked to the enzymatic hydrolysis of glucosinolates. mdpi.comsemanticscholar.org
Table 1: Nitrile Compounds Identified in Select Brassicaceae Species
| Species | Compound Identified | Key Findings | Reference |
|---|---|---|---|
| Cabbage (Brassica oleracea) | 4-methylpentanenitrile | Found in high abundance; useful for differentiating between species. | mdpi.com |
| Matthiola fruticulosa | 4-methylpentanenitrile | Identified as one of the main nitrile volatile compounds. | mdpi.comnih.gov |
This table summarizes the detection of a related nitrile compound in the Brassicaceae family.
Beyond the plant kingdom, nitriles have been detected as byproducts of animal and microbial processes. A notable example is the identification of nitriles in emissions from the burning of biomass, such as cow dung, which is composed of animal and microbial metabolites. A 2025 study chemically characterized the organic vapors from the combustion of various solid fuels and specifically identified methylpentanenitrile in emissions from burning cow dung. copernicus.orgresearchgate.net The study highlighted that nitrogen-containing species, including nitriles like acetonitrile (B52724), acrylonitrile, propanenitrile, and methylpentanenitrile, were characteristic of cow dung burning emissions. copernicus.orgresearchgate.netcopernicus.org
The presence of volatile organic compounds in the exhalations of living organisms is a subject of ongoing research, offering potential insights into metabolic processes. cmdm.twnih.govresearchgate.net While hundreds of VOCs have been cataloged from various biological sources, the specific identification of this compound in non-human animal exhalations requires further dedicated investigation. cmdm.twnih.gov The general presence of nitriles in biological systems, from plants to microbial communities, suggests that various pathways can lead to their formation. frontiersin.org
Environmental Emissions and Detection
This compound can enter the environment through emissions from both natural and industrial activities. As a volatile organic compound, it has the potential to be released into the atmosphere from sources where it is produced or used.
Natural sources include the biomass burning of materials like cow dung, as previously mentioned. copernicus.orgresearchgate.netcopernicus.org Such combustion processes release a complex mixture of gases, including a significant fraction of nitrogen-containing species when the fuel source is rich in nitrogen, as is the case with dung. copernicus.org
Industrial emissions represent another potential pathway. Nitriles are widely used as synthetic intermediates in the production of pharmaceuticals, fine chemicals, and agricultural products. researchgate.net Unintended releases during manufacturing, storage, or use can lead to their environmental accumulation. frontiersin.org While specific emission data for this compound is not widely available, the general industrial use of nitriles suggests that localized environmental presence near relevant facilities is possible. frontiersin.orgmdpi.com
Once released into the environment, nitriles like this compound are subject to various degradation processes. The primary pathways for the environmental breakdown of nitriles involve oxidation and hydrolysis.
Hydrolysis: The nitrile group (–C≡N) can be hydrolyzed to form a carboxylic acid and ammonia. This process can occur abiotically, sometimes under strong acidic or alkaline conditions, or through biological catalysis. journals.co.za Enzymatic hydrolysis is a significant pathway in soil and water, carried out by microorganisms possessing nitrile-hydrolyzing enzymes such as nitrilases and nitrile hydratases. frontiersin.orgjournals.co.zaresearchgate.netresearchgate.net These enzymes can convert nitriles first to amides and then to carboxylic acids, or directly to carboxylic acids. frontiersin.orgresearchgate.netresearchgate.net This biocatalytic degradation is considered an environmentally friendly process. mdpi.com
Oxidation: Oxidation is another key degradation route. In the atmosphere, VOCs react with photochemically generated oxidants like the hydroxyl radical (•OH). While specific atmospheric chemistry data for this compound is limited, this is a principal degradation mechanism for many organic compounds. In aquatic systems, oxidation of primary amines, which can be precursors or related to nitriles, has been shown to yield nitriles as major products under certain conditions, for example, when treated with oxidants like ferrate(VI). nih.gov Conversely, oxidative processes can also contribute to the breakdown of the nitrile molecule itself. researchgate.netrsc.orgnih.gov
The prompt's mention of "ester cleavage" and "decarboxylation" refers to degradation pathways for other types of organic compounds (esters and carboxylic acids, respectively) and are not primary degradation routes for a nitrile itself. who.int However, if this compound is hydrolyzed to its corresponding carboxylic acid, that product could then undergo decarboxylation.
Table 2: Potential Environmental Degradation Pathways for Nitriles
| Degradation Pathway | Description | Mediators | Resulting Products |
|---|---|---|---|
| Hydrolysis | Addition of water molecules across the nitrile triple bond. | Abiotic (acid/base), Biotic (nitrilase, nitrile hydratase enzymes). journals.co.zaresearchgate.net | Carboxylic acids, Amides, Ammonia. frontiersin.org |
| Oxidation | Reaction with oxidizing agents. | Atmospheric radicals (e.g., •OH), chemical oxidants. nih.gov | Various smaller, oxygenated molecules. |
This table outlines the main degradation mechanisms applicable to the nitrile functional group.
However, some predictions can be made based on its chemical structure. Its relatively low molecular weight and volatility suggest it will exist predominantly in the gas phase in the atmosphere, where it would be subject to transport and photochemical degradation. copernicus.org The log K_ow (octanol-water partition coefficient) is a key indicator of bioaccumulation potential. While an experimental value is not available, related compounds suggest a moderate lipophilicity, which might indicate some potential for bioaccumulation, although this would be counteracted by metabolic degradation. un.org Its mobility in soil would be governed by its water solubility and tendency to adsorb to soil organic matter. Without specific data, it is difficult to quantify, but its degradation via microbial hydrolysis suggests that its persistence in biologically active soils may be limited. researchgate.net
Q & A
Basic: What are the optimal synthetic pathways for 2-Ethyl-4-methylpentanenitrile, and how can purity be maximized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Purification: Distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Purity (>95%) can be confirmed via GC-MS or HPLC .
Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Solvent | DMSO or Acetonitrile | Reduces side reactions |
| Catalyst (if any) | KCN or NaCN | 10–15 mol% |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ (C≡N stretch) is diagnostic .
- Mass Spectrometry: Molecular ion [M⁺] at m/z 123.2 and fragments at m/z 95 (loss of C2H5) validate the backbone .
Advanced: How can conflicting kinetic data in the hydrolysis of this compound be resolved?
Answer:
Contradictions in rate constants may arise from:
- pH Variability: Hydrolysis rates differ in acidic vs. alkaline conditions. Standardize buffers (e.g., pH 7.4 for biomimetic studies) .
- Impurity Interference: Trace water or alcohols in solvents can accelerate side reactions. Use anhydrous solvents and molecular sieves .
- Analytical Calibration: Validate HPLC/GC methods with internal standards (e.g., deuterated analogs) to ensure quantitation accuracy .
Methodological Recommendation:
- Replicate experiments under inert atmospheres (N2/Ar).
- Perform control experiments with purified substrate.
Advanced: What computational approaches predict the reactivity of this compound in enzyme-binding studies?
Answer:
- Density Functional Theory (DFT): Models electron distribution at the nitrile group to predict nucleophilic attack sites .
- Molecular Dynamics (MD): Simulates interactions with enzymes (e.g., nitrilases) to identify binding pockets and transition states .
- Docking Studies: Software like AutoDock Vina evaluates binding affinities with target proteins (e.g., cytochrome P450) .
Table 2: Example Computational Parameters
| Method | Software | Key Outputs |
|---|---|---|
| DFT | Gaussian 16 | HOMO/LUMO energies |
| MD | GROMACS | Protein-ligand RMSD |
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
Advanced: How can this compound be utilized in designing bioactive analogs?
Answer:
- Structural Modification:
- Introduce electron-withdrawing groups (e.g., NO2) at the ethyl chain to enhance electrophilicity for enzyme inhibition .
- Replace the methyl group with fluorinated moieties to improve metabolic stability .
- Biological Testing:
- In vitro assays: Measure IC50 against target enzymes (e.g., nitrilases) using spectrophotometric methods .
- Toxicity screening: Use cell viability assays (MTT) on human hepatocyte lines to assess safety .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (temperature, stoichiometry) and identify critical variables .
- Quality Control: Establish acceptance criteria for intermediates (e.g., ≥98% purity via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
